molecular formula C9H14N2 B1271461 2-(aminomethyl)-N,N-dimethylaniline CAS No. 57678-45-2

2-(aminomethyl)-N,N-dimethylaniline

Cat. No. B1271461
CAS RN: 57678-45-2
M. Wt: 150.22 g/mol
InChI Key: MMSHDAHNUHLXQD-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity with other substances, and stability).


Scientific Research Applications

Environmental and Carcinogenic Studies

2,6-Dimethylaniline, a structurally similar compound, has been extensively studied for its environmental impact and potential carcinogenicity. It's an environmental pollutant used in industry as a synthetic intermediate, found in tobacco smoke, and a major metabolite of lidocaine. Studies have shown it forms hemoglobin adducts in humans, indicating a metabolic activation profile similar to arylamine carcinogens. Notably, it yields unique patterns of DNA adducts, including several identified adducts such as dG-C8-2,6-diMeA and dG-N(2)-2,6-diMeA, highlighting its potential biochemical interactions and mutagenic risks (Gonçalves, Beland, & Marques, 2001).

Chemical Reactivity and Synthesis

N,N-Dimethylaniline, a closely related compound, exhibits specific reactivity patterns when interacting with Cu2+, forming radical cations. These radical cations, in the absence of nucleophiles, dimerize to form tetraalkylbenzidines. This reactivity is utilized in various synthetic applications, including the formation of para-substituted dialkylanilines in the presence of nucleophiles like Cl⁻, Br⁻, or SCN⁻ (Kirchgessner, Sreenath, & Gopidas, 2006).

Catalysis and Organic Transformations

Research into catalysis and organic transformations has also been conducted on N,N-dimethylaniline derivatives. For instance, a study developed a Cr-catalyzed strategy for the regioselective formation of Csp2-Csp3 bonds through the direct ortho-aminomethylation of N,N-dimethylanilines with phenols. This process showed excellent site selectivity and broad substrate scope, essential for diverse organic syntheses (Shi et al., 2021).

Biodegradation and Environmental Impact

The biodegradation of 2,4-dimethylaniline, another related compound, has been explored due to its persistence as an industrial pollutant and presence in pesticides. Studies using Pseudomonas species demonstrated the utilization of this compound as a nitrogen and carbon source, following a degradation pathway via 3-methylcatechol intermediates. This research is crucial for understanding the environmental impact and potential remediation strategies for such pollutants (Brimecombe, Fogel, & Limson, 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes understanding how to handle and store the compound safely.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could undergo.


Please note that the availability of this information can vary depending on the compound. For a specific compound like “2-(aminomethyl)-N,N-dimethylaniline”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use search engines like Google Scholar or databases like PubChem, ChemSpider, and others. Please remember to evaluate the reliability of your sources when doing your research.


properties

IUPAC Name

2-(aminomethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSHDAHNUHLXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375423
Record name 2-(aminomethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-N,N-dimethylaniline

CAS RN

57678-45-2
Record name 2-(aminomethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminomethyl)phenyl)-N,N-dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Bailey - 2015 - search.proquest.com
Diisopropylaminoborane (H 2 BN (iPr) 2) is prepared as a monomer from the reaction of lithium diisopropylaminoborohydride with trimethylsilyl chloride at ambient conditions. …
Number of citations: 3 search.proquest.com

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